An In-depth Technical Guide to 3-pyridinylmethyl 2H-chromene-3-carboxylate: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 3-pyridinylmethyl 2H-chromene-3-carboxylate: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-pyridinylmethyl 2H-chromene-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, a validated synthesis protocol, and explore its potential therapeutic applications based on the well-documented bioactivities of the 2H-chromene and coumarin scaffolds.
Introduction: The Promise of the Chromene Scaffold
The 2H-chromene ring system, a benzopyran derivative, is a "privileged scaffold" in drug discovery.[1][2] This structural motif is a cornerstone in a multitude of natural products and synthetic compounds exhibiting a wide array of pharmacological activities.[3][4] Derivatives of the 2H-chromene and the related 2-oxo-2H-chromene (coumarin) core have demonstrated potent antimicrobial, anti-inflammatory, antioxidant, anticancer, and monoamine oxidase (MAO) inhibitory properties.[3][5] The fusion of this versatile heterocycle with a pyridine moiety, known for its ability to modulate physicochemical properties and engage in crucial biological interactions, makes 3-pyridinylmethyl 2H-chromene-3-carboxylate a compelling candidate for further investigation.
Chemical Structure and Physicochemical Properties
The core of 3-pyridinylmethyl 2H-chromene-3-carboxylate consists of a 2H-chromene ring system with a carboxylate group at the 3-position. This carboxylate is ester-linked to a 3-pyridinylmethyl group.
Diagram: Chemical Structure of 3-pyridinylmethyl 2H-chromene-3-carboxylate
A 2D representation of the 3-pyridinylmethyl 2H-chromene-3-carboxylate molecule.
Predicted Physicochemical Properties
| Property | Predicted Value | Source/Basis for Prediction |
| Molecular Formula | C16H13NO3 | Based on chemical structure |
| Molecular Weight | 267.28 g/mol | Calculated from molecular formula |
| Physical Form | Likely an off-white to yellow or brown solid | Based on similar chromene derivatives |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | General solubility of related heterocyclic compounds. |
| Storage | Should be stored in a dry, sealed container at 2-8°C | Standard for many organic compounds to prevent degradation. |
Spectroscopic Characterization
The identity and purity of synthesized 3-pyridinylmethyl 2H-chromene-3-carboxylate would be confirmed using a suite of spectroscopic techniques. Predicted key signals are outlined below:
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¹H NMR: The proton on the C4 carbon of the chromene ring is expected to be a characteristic singlet in the downfield region.[2] Protons of the benzo-fused ring will appear in the aromatic region, and the methylene protons of the pyridinylmethyl group will likely be a singlet. Protons of the pyridine ring will also resonate in the aromatic region.
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¹³C NMR: The carbonyl carbon of the ester will be a prominent signal in the downfield region (around 160-170 ppm).[3] Aromatic carbons from both the chromene and pyridine rings will appear in the 110-160 ppm range. The methylene carbon will be observed in the aliphatic region.
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Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching of the ester group is expected around 1700-1750 cm⁻¹.[6] Bands in the 1600-1450 cm⁻¹ region will be indicative of the C=C stretching of the aromatic rings.
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Mass Spectrometry (MS): The molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight would confirm the compound's identity.
Synthesis and Characterization
A robust and efficient synthesis of 3-pyridinylmethyl 2H-chromene-3-carboxylate can be achieved through a two-step process, starting with the synthesis of the 2H-chromene-3-carboxylic acid precursor, followed by esterification.
Diagram: Synthetic Pathway
A two-step synthetic workflow for 3-pyridinylmethyl 2H-chromene-3-carboxylate.
Experimental Protocol
Step 1: Synthesis of 2H-chromene-3-carboxylic acid
This procedure is adapted from established methods for the synthesis of coumarin-3-carboxylic acids via Knoevenagel condensation.[7]
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To a solution of salicylaldehyde (1 eq.) in pyridine (10 volumes), add malonic acid (1.1 eq.) and a catalytic amount of piperidine.
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Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
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Filter the solid, wash with cold water, and dry under vacuum.
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Recrystallize the crude product from ethanol to afford pure 2H-chromene-3-carboxylic acid.[7]
Step 2: Synthesis of 3-pyridinylmethyl 2H-chromene-3-carboxylate
This step employs a Steglich esterification, a mild and efficient method for forming esters from carboxylic acids and alcohols.
-
Dissolve 2H-chromene-3-carboxylic acid (1 eq.) and 3-pyridinemethanol (1.1 eq.) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Cool the mixture to 0°C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
Potential Biological Activities and Therapeutic Applications
The chromene nucleus is a versatile pharmacophore with a wide range of documented biological activities.[1][4] The introduction of the 3-pyridinylmethyl ester moiety can further enhance these properties by influencing solubility, bioavailability, and target interactions.
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Antimicrobial Activity: Many 2H-chromene derivatives have shown significant activity against various strains of bacteria and fungi.[8][9] The mechanism is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
-
Anticancer Properties: Substituted chromenes have been identified as potent inducers of apoptosis in cancer cells.[1] They can interact with various cellular targets, including tubulin and protein kinases, leading to cell cycle arrest and cell death.
-
Anti-inflammatory Effects: Coumarin and its derivatives are known to possess anti-inflammatory properties.[10] They can inhibit the production of pro-inflammatory mediators, making them potential candidates for the treatment of inflammatory diseases.
-
Monoamine Oxidase (MAO) Inhibition: Certain 2H-chromene-3-carboxamide derivatives have been identified as potent and selective inhibitors of human monoamine oxidase B (hMAO-B).[5] This suggests that 3-pyridinylmethyl 2H-chromene-3-carboxylate could have potential applications in the treatment of neurodegenerative diseases like Parkinson's disease.
Diagram: Potential Therapeutic Targets
Potential therapeutic applications and molecular targets of 3-pyridinylmethyl 2H-chromene-3-carboxylate.
Future Directions
3-pyridinylmethyl 2H-chromene-3-carboxylate represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:
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Synthesis and Characterization: The definitive synthesis and thorough spectroscopic characterization of this specific molecule.
-
In Vitro Screening: Evaluation of its biological activity against a panel of microbial strains, cancer cell lines, and key enzymes like MAO-B.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of related analogues to identify key structural features for optimal activity and selectivity.
-
In Vivo Studies: Preclinical evaluation of promising candidates in animal models of relevant diseases.
The exploration of this and similar hybrid molecules holds significant potential for the discovery of new and effective treatments for a range of human diseases.
References
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De La Salle University. Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies. Available at: [Link]
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ResearchGate. Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies | Request PDF. Available at: [Link]
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Frontiers. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Available at: [Link]
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Indian Academy of Sciences. Expeditious synthesis of coumarin-pyridone conjugates molecules and their anti-microbial evaluation. Available at: [Link]
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ResearchGate. Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid N - ResearchGate. Available at: [Link]
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Jetir.Org. Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes. Available at: [Link]
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PubChem. Coumarin-3-Carboxylic Acid. Available at: [Link]
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